mGluR1α Binding Affinity Advantage
In [³H]glutamate competition binding assays using human mGluR1α expressed in clonal RGT cell lines, L-CSA (the L-enantiomer of the target compound) demonstrated a Ki of 3,510 nM, representing approximately 2.3-fold higher affinity compared to L-cysteic acid (L-CA), which exhibited a Ki of 8,050 nM [1]. The homologue L-homocysteine sulfinic acid (L-HCSA) showed the highest affinity in this series with a Ki of 440 nM. These Ki values were obtained under identical assay conditions, enabling direct comparison [1].
| Evidence Dimension | Binding affinity (Ki) at human mGluR1α |
|---|---|
| Target Compound Data | L-CSA Ki = 3,510 nM |
| Comparator Or Baseline | L-Cysteic acid Ki = 8,050 nM; L-HCSA Ki = 440 nM |
| Quantified Difference | L-CSA binds with 2.3-fold higher affinity than L-cysteic acid; 8.0-fold lower affinity than L-HCSA |
| Conditions | [³H]glutamate competition binding, human mGluR1α expressed in Syrian hamster AV12-664 tumor cells co-transfected with rat GLAST transporter (Kingston et al., 1998) |
Why This Matters
Procurement of L-cysteic acid instead of L-CSA would require approximately 2.3-fold higher concentrations to achieve equivalent mGluR1α occupancy, altering experimental EC₅₀ values and potentially engaging off-target interactions at elevated concentrations.
- [1] Kingston AE, Lowndes J, Evans N, Clark B, Tomlinson R, Burnett JP, Mayne NG, Cockerham SL, Lodge D. Sulphur-containing amino acids are agonists for group 1 metabotropic receptors expressed in clonal RGT cell lines. Neuropharmacology. 1998;37(3):277-287. doi:10.1016/s0028-3908(98)00018-5 View Source
